

Application Notes and Protocols: Molar Ratios for ATX-0114 LNP Formulation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapeutic agents such as mRNA and siRNA. The precise molar ratio of the lipid components is a critical parameter that dictates the efficacy, stability, and safety of the formulation. This document provides detailed information and protocols related to the molar composition of lipid nanoparticles utilizing the ionizable cationic lipid **ATX-0114**.

ATX-0114, also known as Lipid 2,2(8,8) 4C CH3, is an ionizable lipid used in the generation of LNPs for nucleic acid delivery.[1][2][3] While specific molar ratios for proprietary LNP formulations containing ATX-0114 are not publicly disclosed, this document outlines a representative formulation based on widely adopted LNP composition principles. The provided protocols are based on established methodologies for LNP synthesis and characterization.[4][5]

Representative LNP Formulation with ATX-0114

A typical LNP formulation consists of four key lipid components:

 Ionizable Cationic Lipid: (e.g., ATX-0114) This lipid is crucial for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.



- Helper Lipid: (e.g., DSPC or DOPE) A phospholipid that aids in the structural integrity of the nanoparticle.[5][7]
- Cholesterol: A structural "helper" lipid that stabilizes the nanoparticle and modulates membrane fluidity.[5][7]
- PEGylated Lipid: (e.g., DMG-PEG2000) A lipid conjugated to polyethylene glycol (PEG) that controls particle size and reduces aggregation, prolonging circulation time in the body.[7][8]

The following table summarizes a widely-used molar ratio for LNP formulations, which can be adapted for use with ATX-0114.[6][7][9]

Table 1: Representative Molar Ratios for LNP

Formulation

Component	Lipid Example	Molar Ratio (%)	Role in LNP
Ionizable Cationic Lipid	ATX-0114	50	Nucleic acid encapsulation and endosomal escape
Helper Lipid	DSPC	10	Structural integrity
Structural Lipid	Cholesterol	38.5	Nanoparticle stabilization
PEGylated Lipid	DMG-PEG2000	1.5	Steric stabilization, size control

Experimental Protocols

Protocol 1: Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating a nucleic acid payload using a microfluidic mixing device.

Materials:



- ATX-0114 (Ionizable Cationic Lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- Nucleic Acid (mRNA or siRNA)
- Ethanol (200 proof, anhydrous)
- Citrate Buffer (e.g., 50 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Syringe pumps
- Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve ATX-0114, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (50:10:38.5:1.5).
 - The total lipid concentration should typically be in the range of 10-25 mg/mL.
- Prepare Nucleic Acid Solution:
 - Dilute the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a suitable concentration (e.g., 0.1-0.2 mg/mL).
- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.



- Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,
 3:1 aqueous to ethanol). The total flow rate will influence particle size.

LNP Assembly:

 As the two streams converge in the microfluidic channels, the change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

Purification:

- The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration (TFF).
- Perform dialysis against sterile PBS at 4°C, changing the buffer several times over 12-24 hours.

Sterilization and Storage:

- Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
- Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

- 1. Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).

Procedure:

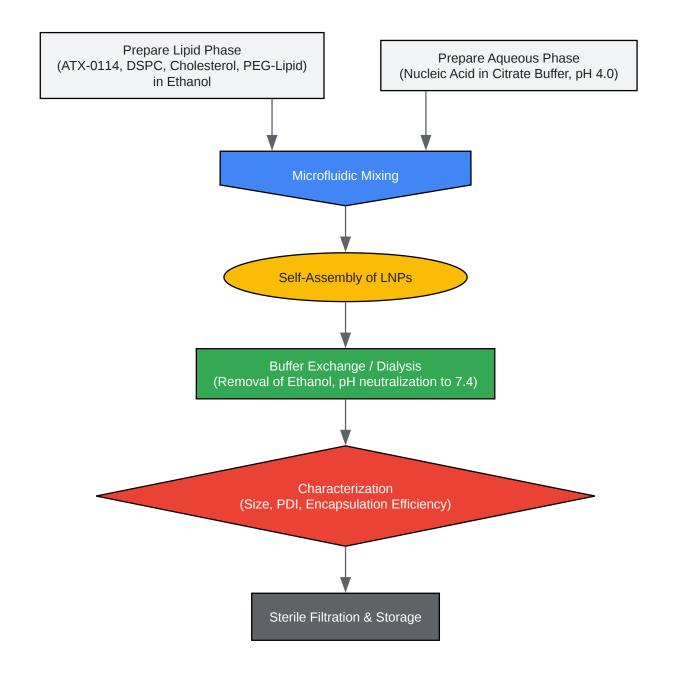
- Dilute a small sample of the LNP formulation in PBS.
- Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).



- Acceptable LNPs typically have a size between 80-150 nm and a PDI below 0.2.
- 2. Zeta Potential Measurement:
- Method: Laser Doppler Velocimetry.
- Procedure:
 - Dilute a sample of the LNP formulation in an appropriate low-conductivity buffer.
 - Measure the surface charge (Zeta Potential) using a DLS instrument.
 - The zeta potential should be close to neutral at physiological pH.
- 3. Nucleic Acid Encapsulation Efficiency:
- Method: RiboGreen Assay (or similar fluorescent dye-based assay).
- Procedure:
 - Prepare two sets of LNP samples diluted in TE buffer.
 - To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. Leave the other set intact.
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
 - Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Visualizations LNP Formulation Workflow



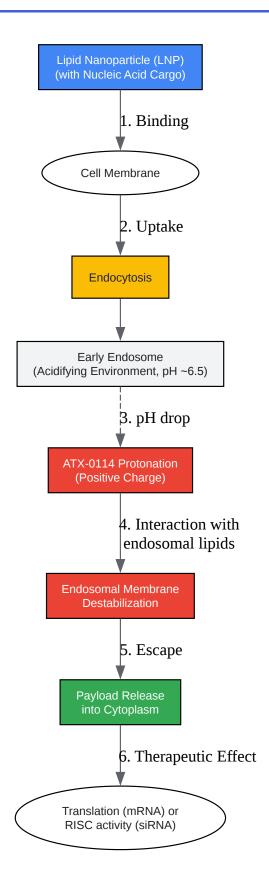


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Caption: Workflow for LNP formulation using microfluidics.

Generalized LNP Cellular Uptake and Payload Release Pathway





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Caption: Cellular uptake and endosomal escape of LNPs.



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